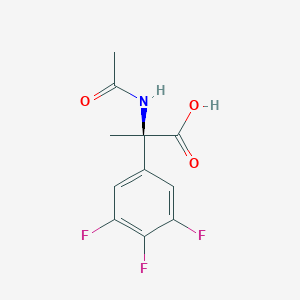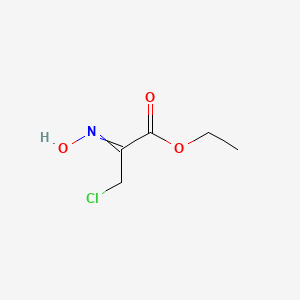
(S)-3-(Boc-amino)azepane Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Boc-amino)azepane Hydrochloride is a chemical compound that features a seven-membered azepane ring with a tert-butyloxycarbonyl (Boc) protected amino group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and pharmaceutical applications. The Boc group is commonly used to protect amines during chemical synthesis, allowing for selective reactions to occur without interference from the amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Boc-amino)azepane Hydrochloride typically involves the protection of the amino group with a Boc group, followed by the formation of the azepane ring. One common method involves the reaction of an appropriate azepane precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of Boc groups under mild conditions, allowing for the continuous production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Boc-amino)azepane Hydrochloride undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like PEPPSI-IPr Pd-catalyst.
Major Products Formed
Deprotection: Free amine derivatives.
Substitution: Various substituted azepane derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
(S)-3-(Boc-amino)azepane Hydrochloride is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(Boc-amino)azepane Hydrochloride primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Aminoazepane Hydrochloride: Lacks the Boc protecting group, making it more reactive but less selective in certain reactions.
(S)-3-(Cbz-amino)azepane Hydrochloride: Uses a carbobenzoxy (Cbz) protecting group instead of Boc, offering different stability and deprotection conditions.
Uniqueness
(S)-3-(Boc-amino)azepane Hydrochloride is unique due to its combination of a seven-membered azepane ring and a Boc-protected amino group. This structure provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-azepan-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGQXKEIGANQC-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B8111922.png)
![N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate](/img/structure/B8111923.png)


![3-(2,5-Dioxopyrrolidin-1-yl)-4-(2-{[2-(2,5-dioxopyrrolidin-1-yl)-4-[(2-hydroxyacetyl)oxy]-4-oxobutanoyl]oxy}ethoxy)-4-oxobutanoate](/img/structure/B8111943.png)






